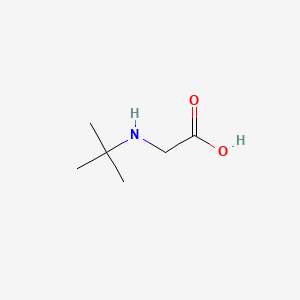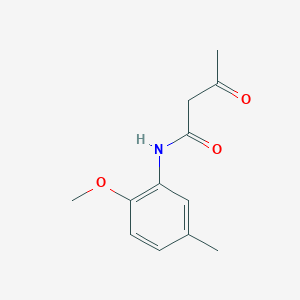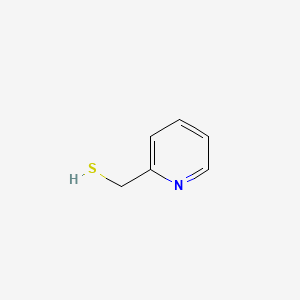
2,3,3-三甲基-5-硝基-3H-吲哚
概述
描述
2,3,3-Trimethyl-5-nitro-3H-indole is an organic compound with the molecular formula C11H12N2O2 It belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a nitro group at the 5-position and three methyl groups at the 2, 3, and 3 positions of the indole ring
科学研究应用
2,3,3-Trimethyl-5-nitro-3H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromogenic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole typically involves the nitration of 2,3,3-trimethylindolenine. The process begins with the reaction of 2,3,3-trimethylindole with concentrated sulfuric acid and nitric acid. The mixture is cooled in an ice bath, and the acids are added dropwise. The reaction is allowed to proceed at room temperature for several hours, resulting in the formation of 2,3,3-Trimethyl-5-nitro-3H-indole .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Types of Reactions:
Oxidation: 2,3,3-Trimethyl-5-nitro-3H-indole can undergo oxidation reactions, where the nitro group can be further oxidized to form various oxidation products.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: 2,3,3-Trimethyl-5-amino-3H-indole.
Substitution: Substituted indole derivatives.
作用机制
The mechanism of action of 2,3,3-Trimethyl-5-nitro-3H-indole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The indole ring structure allows it to interact with biological molecules, potentially affecting enzymatic activities and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2,3,3-Trimethylindolenine: Similar structure but lacks the nitro group.
1,3,3-Trimethyl-2-methyleneindoline: Another indole derivative with different substituents.
5-Nitro-2,3,3-trimethylindolenine: A closely related compound with similar properties.
Uniqueness: 2,3,3-Trimethyl-5-nitro-3H-indole is unique due to the presence of both the nitro group and the three methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
2,3,3-trimethyl-5-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDORSJSRAREODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883978 | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-22-8 | |
| Record name | 2,3,3-Trimethyl-5-nitroindolenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003484228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3484-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions 5-Nitro-2,3,3-trimethylindolenine undergoes with acyliso(thio)cyanates?
A: Research indicates that both 5-Methoxy-2,3,3-trimethylindolenine and 5-Nitro-2,3,3-trimethylindolenine react with acyliso(thio)cyanates, showcasing their potential as building blocks in heterocyclic chemistry []. Specifically, 5-Nitro-2,3,3-trimethylindolenine reacts with these electrophiles to produce pyrimido[3,4-a]indoles []. This reaction pathway highlights the influence of the nitro group on the reactivity of the indolenine system.
Q2: Can the nitro group in 5-Nitro-2,3,3-trimethylindolenine be further modified?
A: While not directly addressed in the provided research, a related paper sheds light on this possibility []. The reduction of 5-Nitro-2,3,3-trimethylindolenine to 2,3,3-Trimethylindol-5-amine demonstrates the feasibility of transforming the nitro group []. This opens avenues for further derivatization and exploration of structure-activity relationships.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)







